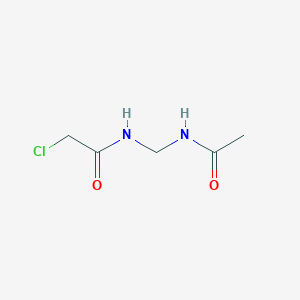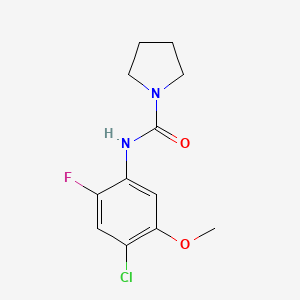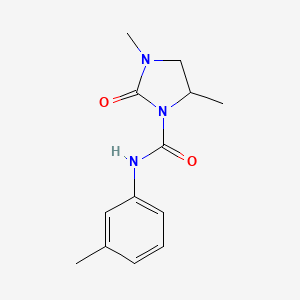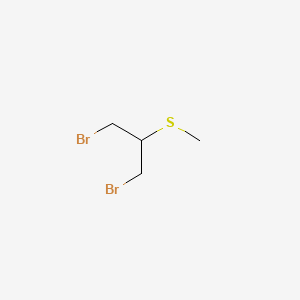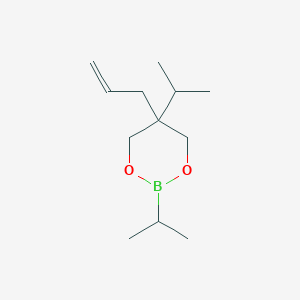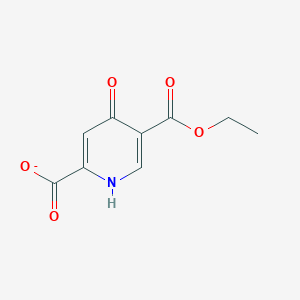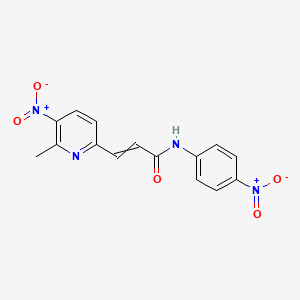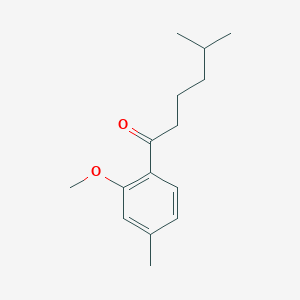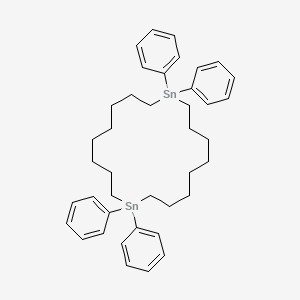
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Vorbereitungsmethoden
The synthesis of 1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane typically involves the reaction of organotin precursors with phenyl groups under controlled conditions. One common method involves the use of tin(IV) chloride and phenylmagnesium bromide in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds.
Analyse Chemischer Reaktionen
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and phenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tin hydrides and phenyl groups.
Substitution: The phenyl groups in the compound can be substituted with other organic groups using reagents like alkyl halides or aryl halides under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like THF, catalysts such as palladium or platinum, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include tin oxides, tin hydrides, and substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane involves its interaction with molecular targets such as enzymes, proteins, and other biomolecules. The tin atoms in the compound can form coordination bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane can be compared with other organotin compounds such as:
Tetraphenyltin: Similar in structure but lacks the cyclic framework of this compound.
Dibutyltin dichloride: Another organotin compound with different organic groups and reactivity.
Tributyltin oxide: Known for its use as a biocide, it has different applications and properties compared to this compound.
Eigenschaften
CAS-Nummer |
87531-98-4 |
|---|---|
Molekularformel |
C40H52Sn2 |
Molekulargewicht |
770.3 g/mol |
IUPAC-Name |
1,1,10,10-tetraphenyl-1,10-distannacyclooctadecane |
InChI |
InChI=1S/2C8H16.4C6H5.2Sn/c2*1-3-5-7-8-6-4-2;4*1-2-4-6-5-3-1;;/h2*1-8H2;4*1-5H;; |
InChI-Schlüssel |
PQOWSYNPOMCVEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC[Sn](CCCCCCCC[Sn](CCC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
